
YNT-185 (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
YNT 185 ist ein nicht-peptidischer, selektiver Agonist des Orexin-Rezeptors vom Typ 2. Orexin-Rezeptoren sind G-Protein-gekoppelte Rezeptoren, die eine entscheidende Rolle bei der Regulation von Schlaf und Wachheit spielen. YNT 185 hat in Mausmodellen gezeigt, dass es die Symptome von Narkolepsie-Kataplexie lindert, indem es die Wachheit fördert, ohne die Körpertemperatur zu beeinflussen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von YNT 185 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden in der Öffentlichkeit nicht vollständig offengelegt. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen synthetisiert wird, die die Verwendung verschiedener Reagenzien und Katalysatoren beinhalten .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für YNT 185 sind nicht weit verbreitet Der Produktionsprozess beinhaltet strenge Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Konsistenz zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of YNT 185 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in the public domain. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts .
Industrial Production Methods
Industrial production methods for YNT 185 are not widely availableThe production process involves stringent quality control measures to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Arten von Reaktionen
YNT 185 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: YNT 185 kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden
Häufige Reagenzien und Bedingungen
Oxidation: Es können gängige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig eingesetzt.
Substitution: Verschiedene Nukleophile und Elektrophile können je nach der gewünschten Substitution verwendet werden
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten mit verschiedenen funktionellen Gruppen führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .
Wissenschaftliche Forschungsanwendungen
YNT 185 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Signalwege des Orexin-Rezeptors zu untersuchen.
Biologie: In der Forschung eingesetzt, um die Rolle von Orexin-Rezeptoren bei der Regulation von Schlaf und Wachheit zu verstehen.
Medizin: Für seine potenzielle therapeutische Verwendung bei der Behandlung von Narkolepsie und anderen Schlafstörungen untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Orexin-Rezeptoren abzielen .
Wirkmechanismus
YNT 185 entfaltet seine Wirkungen, indem es selektiv an den Orexin-Rezeptor vom Typ 2 bindet und diesen aktiviert. Diese Aktivierung führt zur Depolarisation von Orexin-exprimierenden histaminergen Neuronen im Gehirn, wodurch die Wachheit gefördert wird. Die Verbindung ahmt die Wirkung von endogenen Orexinen nach, bei denen es sich um Neuropeptide handelt, die Schlaf und Wachheit regulieren .
Wissenschaftliche Forschungsanwendungen
YNT 185 has several scientific research applications, including:
Chemistry: Used as a tool compound to study orexin receptor signaling pathways.
Biology: Employed in research to understand the role of orexin receptors in sleep-wake regulation.
Medicine: Investigated for its potential therapeutic use in treating narcolepsy and other sleep disorders.
Industry: Utilized in the development of new drugs targeting orexin receptors .
Wirkmechanismus
YNT 185 exerts its effects by selectively binding to and activating the orexin type-2 receptor. This activation leads to the depolarization of orexin-expressing histaminergic neurons in the brain, promoting wakefulness. The compound mimics the action of endogenous orexins, which are neuropeptides that regulate sleep and wakefulness .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Suvorexant: Ein dualer Orexin-Rezeptor-Antagonist, der klinisch zur Behandlung von Schlaflosigkeit eingesetzt wird.
Almorexant: Ein weiterer dualer Orexin-Rezeptor-Antagonist, der wegen seiner potenziellen Anwendung bei Schlafstörungen untersucht wird.
SB-649868: Ein selektiver Orexin-Rezeptor-Antagonist mit ähnlichen Anwendungen
Einzigartigkeit von YNT 185
YNT 185 ist einzigartig in seinem selektiven Agonismus des Orexin-Rezeptors vom Typ 2, während viele andere Verbindungen, die auf Orexin-Rezeptoren abzielen, Antagonisten sind. Dieser selektive Agonismus macht YNT 185 besonders wertvoll für die Untersuchung der Aktivierung von Orexin-Rezeptoren und ihrer Rolle bei der Regulation von Schlaf und Wachheit .
Eigenschaften
IUPAC Name |
2-(dimethylamino)-N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]benzamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O5S.2ClH/c1-37(2)29-15-7-6-14-28(29)32(39)35-19-18-34-26-12-9-13-27(22-26)36-44(41,42)31-21-24(16-17-30(31)43-5)23-10-8-11-25(20-23)33(40)38(3)4;;/h6-17,20-22,34,36H,18-19H2,1-5H3,(H,35,39);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIORBDHFHVKRIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)C)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39Cl2N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
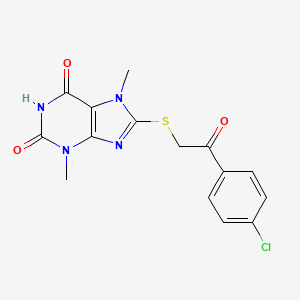
![4-(2,4-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2434679.png)
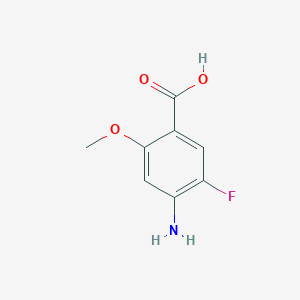
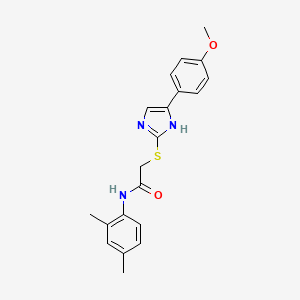

![2-phenyl-7-(piperidine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2434684.png)

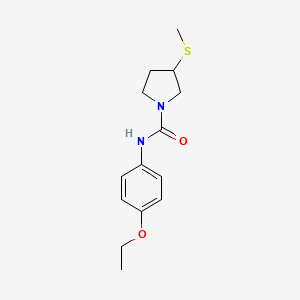
![N-[(5-Phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2434687.png)
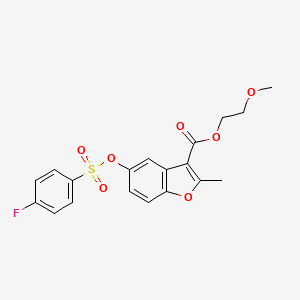
![N-(4-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2434689.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2434693.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,6-dichlorophenyl)acetonitrile](/img/structure/B2434697.png)
